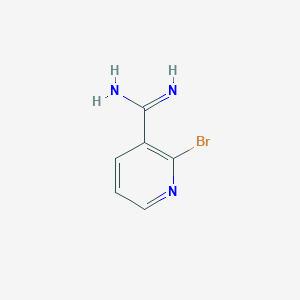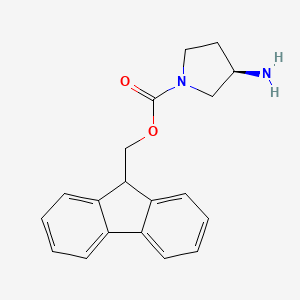
9H-fluoren-9-ylmethyl (3R)-3-aminopyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-fluoren-9-ylmethyl (3R)-3-aminopyrrolidine-1-carboxylate is a chemical compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, allowing for selective deprotection and subsequent reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl (3R)-3-aminopyrrolidine-1-carboxylate typically involves the following steps:
Fmoc Protection: The amino group of 3-aminopyrrolidine-1-carboxylate is protected using 9H-fluoren-9-ylmethyl chloroformate in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired Fmoc-protected amino acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: Industrial-scale purification methods such as crystallization and large-scale chromatography are employed to ensure high purity of the final product.
化学反応の分析
Types of Reactions
9H-fluoren-9-ylmethyl (3R)-3-aminopyrrolidine-1-carboxylate undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino group.
Substitution: The free amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Substitution: Various electrophiles can be used in the presence of a base to form substituted derivatives.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields 3-aminopyrrolidine-1-carboxylate.
Substituted Derivatives: Depending on the electrophile used, various substituted products can be obtained.
科学的研究の応用
9H-fluoren-9-ylmethyl (3R)-3-aminopyrrolidine-1-carboxylate has several applications in scientific research:
Peptide Synthesis: Widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal.
Bioconjugation: Used in the preparation of bioconjugates for studying protein-protein interactions.
Medicinal Chemistry: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein functions.
作用機序
The primary mechanism of action of 9H-fluoren-9-ylmethyl (3R)-3-aminopyrrolidine-1-carboxylate involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino function during the synthesis process and can be selectively removed under basic conditions, allowing for subsequent reactions to occur. This selective protection and deprotection enable the stepwise assembly of peptides.
類似化合物との比較
Similar Compounds
- 9H-fluoren-9-ylmethyl (2R,3R)-3-tert-butoxy-1-hydroxybutan-2-ylcarbamate
- 9H-fluoren-9-ylmethyl (2R,3R)-1,3-dihydroxy-2-butanylcarbamate
Uniqueness
9H-fluoren-9-ylmethyl (3R)-3-aminopyrrolidine-1-carboxylate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis compared to other protecting groups that may require harsher conditions for removal.
特性
分子式 |
C19H20N2O2 |
|---|---|
分子量 |
308.4 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl (3R)-3-aminopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H20N2O2/c20-13-9-10-21(11-13)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12,20H2/t13-/m1/s1 |
InChIキー |
BCWKNNDZLLBHEG-CYBMUJFWSA-N |
異性体SMILES |
C1CN(C[C@@H]1N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
C1CN(CC1N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-2-((2-(Dimethoxymethyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13129522.png)
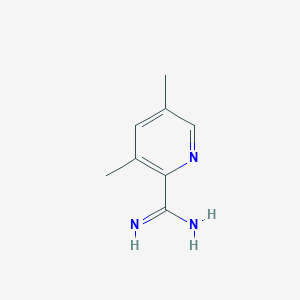
![8,20-Dibromo-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B13129550.png)

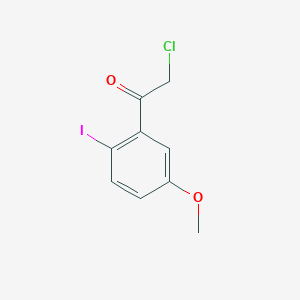
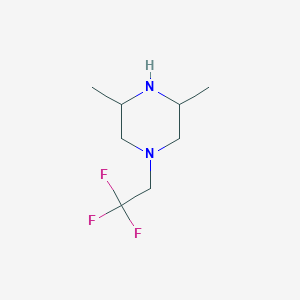
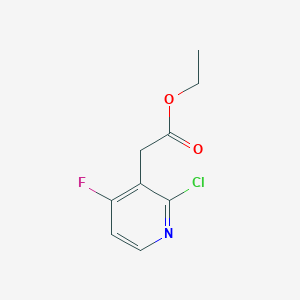

![2,6-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B13129578.png)
![(4,8-Dioctoxythieno[2,3-f][1]benzothiol-2-yl)-trimethylstannane](/img/structure/B13129584.png)


